molecular formula C13H21NO6 B6169730 rac-2-[(3R,5S)-1-[(tert-butoxy)carbonyl]-5-(methoxycarbonyl)pyrrolidin-3-yl]acetic acid, cis CAS No. 115545-78-3

rac-2-[(3R,5S)-1-[(tert-butoxy)carbonyl]-5-(methoxycarbonyl)pyrrolidin-3-yl]acetic acid, cis

Cat. No.: B6169730
CAS No.: 115545-78-3
M. Wt: 287.3
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound rac-2-[(3R,5S)-1-[(tert-butoxy)carbonyl]-5-(methoxycarbonyl)pyrrolidin-3-yl]acetic acid, cis, is an intricate organic molecule possessing both a pyrrolidine ring and a combination of tert-butoxycarbonyl and methoxycarbonyl functional groups. These unique features make it a compound of interest for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-2-[(3R,5S)-1-[(tert-butoxy)carbonyl]-5-(methoxycarbonyl)pyrrolidin-3-yl]acetic acid, cis, typically involves the following steps:

  • Formation of the Pyrrolidine Ring: : This can be achieved through cyclization reactions involving suitable starting materials like amino acids or aldehydes.

  • Functional Group Protection: : Introducing the tert-butoxycarbonyl (Boc) protecting group is essential to protect the amino group during subsequent reactions. This is done using tert-butyl chloroformate in the presence of a base.

  • Esterification: : The methoxycarbonyl group is introduced via esterification reactions using reagents like methyl chloroformate.

  • Final Cyclization and Boc Deprotection: : The final steps involve cyclization to form the pyrrolidine ring and the removal of the Boc group under acidic conditions.

Industrial Production Methods

On an industrial scale, the production of this compound, would follow similar synthetic routes with optimizations for cost, yield, and purity. Continuous flow reactors and automated synthesizers might be employed to increase efficiency and scale.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : It can undergo oxidation reactions primarily at the methoxycarbonyl or the pyrrolidine ring.

  • Reduction: : The compound's ester groups can be reduced to alcohols using reagents like lithium aluminum hydride.

  • Substitution: : The pyrrolidine ring allows for nucleophilic substitution reactions at certain positions.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate or hydrogen peroxide under acidic conditions.

  • Reduction: : Lithium aluminum hydride or sodium borohydride in anhydrous ether.

  • Substitution: : Nucleophiles like sodium azide or halides in polar solvents.

Major Products Formed

  • Oxidation: : Formation of carboxylic acids or ketones.

  • Reduction: : Conversion to alcohols or removal of ester groups.

  • Substitution: : Introduction of new functional groups into the pyrrolidine ring.

Scientific Research Applications

Chemistry

In chemistry, rac-2-[(3R,5S)-1-[(tert-butoxy)carbonyl]-5-(methoxycarbonyl)pyrrolidin-3-yl]acetic acid, cis, is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.

Biology

In biological studies, its derivatives may be utilized in the development of novel drugs, particularly those targeting the central nervous system due to the structural resemblance to neurotransmitter analogs.

Medicine

Industry

Industrially, this compound can be used in the development of advanced materials and as an intermediate in the synthesis of fine chemicals.

Mechanism of Action

The mechanism of action for rac-2-[(3R,5S)-1-[(tert-butoxy)carbonyl]-5-(methoxycarbonyl)pyrrolidin-3-yl]acetic acid, cis, largely depends on its intended use. In medicinal chemistry, it might interact with specific enzymes or receptors, leading to changes in cellular signaling pathways. Molecular targets include neurotransmitter receptors or enzymes involved in metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • rac-2-[(3R,5S)-1-[(tert-butoxy)carbonyl]-5-(methoxycarbonyl)pyrrolidin-3-yl]acetic acid, trans

  • rac-2-[(3R,5R)-1-[(tert-butoxy)carbonyl]-5-(methoxycarbonyl)pyrrolidin-3-yl]acetic acid

  • N-Boc-5-methoxycarbonyl-pyrrolidine

Highlighting Uniqueness

The uniqueness of rac-2-[(3R,5S)-1-[(tert-butoxy)carbonyl]-5-(methoxycarbonyl)pyrrolidin-3-yl]acetic acid, cis, lies in its specific stereochemistry and functional group placement, which confer distinct reactivity and interactions compared to its stereoisomers and structurally similar compounds.

This compound's specific orientation and functional group arrangement make it particularly suitable for targeted chemical syntheses and applications in various scientific fields.

Properties

CAS No.

115545-78-3

Molecular Formula

C13H21NO6

Molecular Weight

287.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.